molecular formula C20H16N6O3S B2763380 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 891103-88-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

Cat. No. B2763380
CAS RN: 891103-88-1
M. Wt: 420.45
InChI Key: VBMQSIUYVKSECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research on heterocyclic compounds, including those similar in structure to the specified compound, often focuses on the synthesis of innovative molecules for potential applications in medicine and agriculture. For instance, the synthesis and evaluation of various heterocyclic compounds incorporating a thiadiazole moiety have been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These studies are foundational in developing new chemical entities with potential biological activities.

Molecular Docking and Biological Activity Screening

The scientific exploration of heterocyclic compounds also includes molecular docking studies to predict their interaction with biological targets. For example, novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards specific proteins. This approach helps in identifying compounds with potential antimicrobial and antioxidant activities, thereby aiding in the development of new therapeutic agents (Flefel et al., 2018).

Antimicrobial and Antiproliferative Studies

Another area of application for such heterocyclic compounds is in the development of antimicrobial and antiproliferative agents. Various studies have synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in addressing microbial resistance and infections (Bhuiyan et al., 2006). Additionally, the exploration of novel sulfonamide thiazole derivatives as potential insecticidal agents against agricultural pests underscores the wide-ranging applications of these molecules in both health and environmental protection (Soliman et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-19(22-13-4-6-16-17(11-13)29-10-9-28-16)12-30-20-24-23-18-7-5-15(25-26(18)20)14-3-1-2-8-21-14/h1-8,11H,9-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMQSIUYVKSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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